3-Isothiocyanatopropan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isothiocyanatopropan-1-OL is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a propanol backbone. It is a versatile compound with applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Isothiocyanatopropan-1-OL can be synthesized through several methods. One common method involves the reaction of primary amines with carbon disulfide (CS2) in the presence of a base to form dithiocarbamate salts. These salts are then decomposed using tosyl chloride to yield the desired isothiocyanate . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and safety. The use of non-toxic reagents and mild reaction conditions is preferred to ensure safety and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3-Isothiocyanatopropan-1-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to amines or thiols.
Substitution: The isothiocyanate group can be substituted with other nucleophiles to form thioureas or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include thioureas, sulfoxides, sulfones, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
3-Isothiocyanatopropan-1-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Isothiocyanatopropan-1-OL involves several pathways:
Antimicrobial Activity: It disrupts membrane integrity and affects enzymes involved in redox balance and bacterial metabolism, leading to bacterial death.
Anticancer Activity: It induces cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibits proinflammatory responses through the NFκB pathway, and induces cell cycle arrest and apoptosis.
Comparison with Similar Compounds
3-Isothiocyanatopropan-1-OL can be compared with other isothiocyanates such as allyl isothiocyanate, benzyl isothiocyanate, and phenethyl isothiocyanate:
Allyl Isothiocyanate: Known for its pungent odor and antimicrobial properties.
Benzyl Isothiocyanate: Exhibits strong anticancer activity.
Phenethyl Isothiocyanate: Known for its chemopreventive properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
4404-46-0 |
---|---|
Molecular Formula |
C4H7NOS |
Molecular Weight |
117.17 g/mol |
IUPAC Name |
3-isothiocyanatopropan-1-ol |
InChI |
InChI=1S/C4H7NOS/c6-3-1-2-5-4-7/h6H,1-3H2 |
InChI Key |
HKKOVTXONDHGLP-UHFFFAOYSA-N |
Canonical SMILES |
C(CN=C=S)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.